Meloxicam sodium salt hydrate

描述

Meloxicam sodium salt hydrate is a non-steroidal anti-inflammatory drug (NSAID) that belongs to the oxicam family. It is commonly used to treat inflammation and pain associated with conditions such as arthritis. The compound is known for its selective inhibition of cyclooxygenase-2 (COX-2), which helps reduce the risk of gastrointestinal side effects compared to non-selective NSAIDs .

准备方法

Synthetic Routes and Reaction Conditions

Meloxicam sodium salt hydrate is synthesized from piroxicam through aryl and pyridyl ring substitution . The synthesis involves the following steps:

Formation of the thiazole ring: This step involves the reaction of 2-aminothiazole with methyl iodide to form 2-methylthiazole.

Formation of the benzothiazine ring: The 2-methylthiazole is then reacted with 2-chlorobenzoyl chloride to form 2-methyl-2H-1,2-benzothiazine-3-carboxamide.

Hydroxylation: The benzothiazine derivative is hydroxylated to form 4-hydroxy-2-methyl-2H-1,2-benzothiazine-3-carboxamide.

Formation of the sodium salt: The final step involves the reaction of the hydroxylated benzothiazine derivative with sodium hydroxide to form this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure high purity and yield .

化学反应分析

Dissociation and Solubility

The sodium salt form significantly improves aqueous solubility compared to meloxicam:

| Property | Meloxicam Sodium Salt Hydrate | Pure Meloxicam |

|---|---|---|

| Solubility (pH 6.5) | 8.2 mg/mL | 0.03 mg/mL |

| Dissolution Rate | 90% release in 60 min | 30% release |

In sodium phosphate buffer (pH 6.5), the salt dissociates into the meloxicam anion and Na⁺, enhancing bioavailability .

pH-Dependent Reactivity

-

High pH : Stable in solution due to complete ionization.

-

Low pH (e.g., gastric fluid) : Protonation of the enolate group occurs, reducing solubility and increasing precipitation risk .

Coordination and Salt Formation

This compound can participate in multicomponent reactions with organic bases (e.g., 4-aminopyridine, piperazine), forming complexes with modified physicochemical properties:

| Counterion | Solubility Improvement | Key Observation |

|---|---|---|

| 4-Aminopyridine | 3.5× vs. pure API | Enhanced fluorescence activity |

| Piperazine | 2.8× vs. pure API | Improved thermal stability |

Thermal and Oxidative Stability

-

Thermal Decomposition : Degrades above 200°C, releasing CO₂ and sulfur oxides .

-

Oxidative Resistance : Exhibits antioxidant properties by inhibiting protein glycation and oxidation in vitro .

Biological Interactions

科学研究应用

Pain Management in Humans

Meloxicam sodium salt hydrate is commonly prescribed for the management of pain and inflammation associated with conditions such as rheumatoid arthritis and osteoarthritis. Its formulation as an orally disintegrating tablet has been developed to enhance solubility and reduce the onset time for pain relief. Studies indicate that the use of solid dispersions can significantly improve the aqueous solubility of meloxicam, facilitating better absorption and quicker therapeutic effects .

Veterinary Medicine

In veterinary applications, this compound is utilized to alleviate pain and inflammation in various animal species:

- Cattle : Used in combination with oral rehydration therapy for treating diarrhea and as adjunctive therapy for acute mastitis.

- Pigs : Administered for noninfectious locomotor disorders and puerperal septicaemia.

- Horses : Provides relief from acute and chronic musculoskeletal disorders, including pain associated with colic.

- Dogs : Prescribed for pain relief following surgery and for chronic musculoskeletal issues .

Anti-Cancer Research

This compound has been studied for its potential anti-cancer properties. Research indicates that it promotes apoptosis in hepatocellular carcinoma cells and exhibits anti-inflammatory effects that may inhibit tumor growth .

Neuroinflammation Studies

Recent studies have explored the use of meloxicam-loaded polymeric micelles for targeting neuroinflammation via the nasal route. This approach aims to bypass the blood-brain barrier, enhancing drug delivery directly to the central nervous system (CNS). The formulation demonstrated promising encapsulation efficiency and stability, suggesting a novel method for treating neuroinflammatory conditions .

Gel Formulations

Topical formulations such as gels have been developed to enhance the local delivery of meloxicam, improving its therapeutic efficacy while minimizing systemic side effects. Studies have shown that specific solvent blends can optimize the solubility and stability of meloxicam in gel formulations, making them effective for localized treatment of inflammatory conditions .

Salt Formation

The formation of pharmaceutical salts of meloxicam has been investigated to improve its solubility and dissolution rates. Novel salts synthesized with organic counterions showed significantly enhanced solubility compared to pure meloxicam, which is crucial for effective drug delivery .

Case Studies

作用机制

Meloxicam sodium salt hydrate exerts its effects by selectively inhibiting the cyclooxygenase-2 (COX-2) enzyme. This inhibition reduces the synthesis of prostaglandins, which are mediators of inflammation and pain . The compound binds to the active site of COX-2, preventing the conversion of arachidonic acid to prostaglandin H2, the precursor of other prostaglandins . This selective inhibition helps reduce the risk of gastrointestinal side effects commonly associated with non-selective NSAIDs .

相似化合物的比较

Similar Compounds

Piroxicam: Another oxicam NSAID, but less selective for COX-2.

Celecoxib: A selective COX-2 inhibitor with similar anti-inflammatory properties.

Diclofenac: A non-selective NSAID with a higher risk of gastrointestinal side effects.

Uniqueness

Meloxicam sodium salt hydrate is unique due to its selective inhibition of COX-2, which provides effective anti-inflammatory and analgesic effects with a lower risk of gastrointestinal side effects compared to non-selective NSAIDs . Its longer half-life also allows for once-daily dosing, improving patient compliance .

生物活性

Meloxicam sodium salt hydrate is a non-steroidal anti-inflammatory drug (NSAID) with significant biological activity, primarily known for its selective inhibition of cyclooxygenase-2 (COX-2). This compound is frequently utilized in the management of pain and inflammation associated with various conditions, including arthritis. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and research findings.

This compound is a derivative of meloxicam, which enhances its solubility and bioavailability. The sodium salt form exhibits improved pharmacokinetic properties compared to the free acid form. Notably, it shows a significantly higher solubility in alkaline environments, which facilitates absorption in the gastrointestinal tract. Table 1 summarizes key chemical properties:

| Property | This compound | Free Meloxicam |

|---|---|---|

| Solubility (pH 7) | High | Low |

| Plasma Level Peak (ng/ml) | 812 | 286 |

| Time to Peak Concentration | Faster | Slower |

| Absorption Rate | Rapid | Delayed |

Meloxicam primarily exerts its effects through the inhibition of COX-2, an enzyme responsible for the synthesis of prostaglandins, which mediate inflammation and pain. Studies have shown that meloxicam has a preferential inhibitory effect on COX-2 over COX-1, which helps minimize gastrointestinal side effects commonly associated with traditional NSAIDs .

Biological Activity and Efficacy

Research indicates that this compound demonstrates significant anti-inflammatory and analgesic properties. A study conducted on cattle showed high oral bioavailability and a long elimination half-life, confirming its effectiveness in pain management . Additionally, meloxicam's ability to reduce oxidative stress has been highlighted in various studies. For instance, one study found that meloxicam administration led to decreased levels of malondialdehyde (MDA) while increasing antioxidant enzyme levels such as superoxide dismutase (SOD) and catalase (CAT) .

Case Studies

- Toxicological Effects on Fish : A recent study assessed the impact of meloxicam on common carp. Results indicated that exposure to high doses resulted in oxidative stress characterized by reduced levels of SOD and CAT, alongside increased MDA levels . This highlights the need for careful dosing in aquatic environments.

- Clinical Efficacy in Cattle : In veterinary medicine, meloxicam has been shown to provide significant analgesic effects post-surgery in cattle, with plasma concentrations remaining effective for extended periods . This supports its use as a reliable pain management option in livestock.

Pharmacokinetics

The pharmacokinetic profile of this compound reveals a two-compartmental model characterized by rapid distribution and slower elimination phases. Following oral administration, maximum plasma concentrations are achieved more quickly with the sodium salt compared to the free acid form .

属性

CAS 编号 |

71125-39-8 |

|---|---|

分子式 |

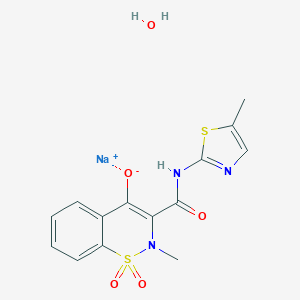

C14H12N3NaO4S2 |

分子量 |

373.4 g/mol |

IUPAC 名称 |

sodium;2-methyl-3-[(5-methyl-1,3-thiazol-2-yl)carbamoyl]-1,1-dioxo-1λ6,2-benzothiazin-4-olate |

InChI |

InChI=1S/C14H13N3O4S2.Na/c1-8-7-15-14(22-8)16-13(19)11-12(18)9-5-3-4-6-10(9)23(20,21)17(11)2;/h3-7,18H,1-2H3,(H,15,16,19);/q;+1/p-1 |

InChI 键 |

PTCPMRKGGUPNDO-UHFFFAOYSA-M |

SMILES |

CC1=CN=C(S1)NC(=O)C2=C(C3=CC=CC=C3S(=O)(=O)N2C)[O-].O.[Na+] |

规范 SMILES |

CC1=CN=C(S1)NC(=O)C2=C(C3=CC=CC=C3S(=O)(=O)N2C)[O-].[Na+] |

溶解度 |

>56 [ug/mL] (The mean of the results at pH 7.4) |

同义词 |

4-Hydroxy-2-methyl-N-(5-methyl-2-thiazolyl)-2H-1,2-benzothiazine-3-carboxamide 1,1-Dioxide Monosodium Salt; 4-Hydroxy-2-methyl-N-(5-methyl-2-thiazolyl)-2H-1,2-benzothiazine-3-carboxamide 1,1-Dioxide Sodium Salt |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。